Cinchonan, 9-isothiocyanato-6'-methoxy-, (8alpha,9S)-
CAS No.: 1295509-64-6
Cat. No.: VC0163392
Molecular Formula: C21H23N3OS
Molecular Weight: 365.495
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1295509-64-6 |
|---|---|
| Molecular Formula | C21H23N3OS |
| Molecular Weight | 365.495 |
| IUPAC Name | 4-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-isothiocyanatomethyl]-6-methoxyquinoline |
| Standard InChI | InChI=1S/C21H23N3OS/c1-3-14-12-24-9-7-15(14)10-20(24)21(23-13-26)17-6-8-22-19-5-4-16(25-2)11-18(17)19/h3-6,8,11,14-15,20-21H,1,7,9-10,12H2,2H3/t14-,15-,20-,21-/m0/s1 |
| Standard InChI Key | LSVOKFWJXVMQEJ-PBFVBANWSA-N |
| SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N=C=S |
Introduction
Structural Features
Cinchonan derivatives are known for their rigid bicyclic systems and functional diversity:
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Quinoline Moiety: A heterocyclic aromatic system contributing to the compound's bioactivity.
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Methoxy Group: Enhances lipophilicity and electronic properties.
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Isothiocyanate Group: Known for its reactivity with nucleophiles, making it a key feature for biological interactions.
Synthesis
The synthesis of Cinchonan, 9-isothiocyanato-6'-methoxy-, (8α,9S)- involves multiple steps:
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Formation of the Quinoline Core:
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Achieved through Skraup synthesis, which cyclizes aniline derivatives using glycerol and sulfuric acid.
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Introduction of the Methoxy Group:
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Methylation using methyl iodide in the presence of potassium carbonate.
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Construction of the Azabicyclo[2.2.2]octane System:
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Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications.
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Coupling of Functional Groups:
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The quinoline and azabicyclo systems are linked via nucleophilic substitution reactions.
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Biological Activities
Cinchonan derivatives exhibit diverse biological properties due to their unique structure:
Antimicrobial Activity
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Effective against bacteria and fungi due to the reactivity of the isothiocyanate group.
Anticancer Potential
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Isothiocyanates are known to inhibit cancer cell proliferation by modulating apoptotic pathways.
Anti-inflammatory Effects
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Reduces pro-inflammatory cytokines such as TNF-alpha in stimulated macrophages.
Mechanisms of Action
The biological effects of this compound are attributed to:
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Enzyme Inhibition: Covalent bonding with active site residues.
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Gene Modulation: Regulation of apoptosis-related genes.
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Membrane Interaction: Lipophilic methoxy groups improve cellular uptake.
Industrial Applications
Industrial production focuses on optimizing synthetic routes for scalability:
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Use of continuous flow reactors for Diels-Alder reactions.
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Automated systems for methylation and coupling steps.
These methods aim to maximize yield while minimizing costs and waste.
Toxicity and Safety Profile
Preliminary studies suggest moderate toxicity levels, necessitating further research to establish safety profiles for therapeutic applications.
Comparative Analysis with Analogous Compounds
| Compound | Structural Difference | Key Properties |
|---|---|---|
| 4-[...]-6-chloroquinoline | Chloro group instead of methoxy | Increased electron-withdrawing effects |
| 4-[...]-6-hydroxyquinoline | Hydroxy group instead of methoxy | Enhanced hydrogen bonding potential |
The methoxy group in Cinchonan, 9-isothiocyanato-6'-methoxy-, (8α,9S)- provides unique steric and electronic properties that may improve its bioactivity compared to these analogs.
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